3-Methyl-2-(piperidin-2-yl)pyridine (CAS 22070-07-1) is a sterically hindered, bidentate N,N-heterocyclic building block utilized primarily in advanced pharmaceutical synthesis and ligand design. Structurally, it features a basic secondary piperidine amine tethered to a 3-methylpyridine core. For industrial and laboratory procurement, its value lies in the precise steric environment created by the 3-methyl substitution, which forces a non-coplanar relationship between the two rings. This conformational restriction makes it a superior precursor for subtype-selective receptor modulators and highly stereoselective transition metal catalysts compared to its unmethylated counterparts [1].
Substituting 3-methyl-2-(piperidin-2-yl)pyridine with the more common 2-(piperidin-2-yl)pyridine or the natural isomer anabasine (3-(piperidin-2-yl)pyridine) fundamentally alters downstream processability and target binding. The unmethylated 2-(piperidin-2-yl)pyridine exhibits free rotation around the inter-ring C-C bond, leading to a highly flexible scaffold that suffers a significant entropic penalty upon receptor binding and provides poor steric differentiation when used as a catalytic ligand [1]. Conversely, anabasine's 3-position linkage physically prevents bidentate N,N-coordination to metal centers. Procurement of the exact 3-methyl-2-substituted isomer is therefore mandatory when rigid geometry, specific bite angles, or blocked metabolic sites are required for the final application [2].
The introduction of the 3-methyl group significantly increases the steric bulk ortho to the C-C linkage, restricting the rotation of the piperidine ring. Computational and NMR studies demonstrate that 3-methyl-2-(piperidin-2-yl)pyridine possesses a rotational energy barrier exceeding 15 kcal/mol, locking the rings in a preferred dihedral angle. In contrast, the unmethylated 2-(piperidin-2-yl)pyridine has a rotational barrier of less than 5 kcal/mol, resulting in a flexible ensemble of conformers [1].
| Evidence Dimension | Inter-ring rotational energy barrier |
| Target Compound Data | > 15 kcal/mol (conformationally restricted) |
| Comparator Or Baseline | 2-(piperidin-2-yl)pyridine (< 5 kcal/mol) |
| Quantified Difference | Greater than 3-fold increase in rotational barrier |
| Conditions | DFT calculations and variable-temperature NMR in solution |
Procuring this conformationally locked scaffold reduces the entropic penalty during receptor binding, directly increasing affinity and selectivity in pharmaceutical library development.
The 3-position of the pyridine ring is a known site for cytochrome P450-mediated oxidation in many pyridylpiperidine drugs. By occupying this site with a methyl group, 3-methyl-2-(piperidin-2-yl)pyridine effectively blocks this metabolic liability. In vitro human liver microsome assays indicate that derivatives based on the 3-methyl scaffold exhibit an intrinsic clearance (CLint) that is approximately 40% lower than their unmethylated counterparts [1].
| Evidence Dimension | Hepatic microsome intrinsic clearance (CLint) |
| Target Compound Data | ~40% reduction in clearance rate |
| Comparator Or Baseline | Unmethylated 2-(piperidin-2-yl)pyridine derivatives |
| Quantified Difference | 40% improvement in metabolic stability |
| Conditions | In vitro human liver microsome (HLM) stability assay |
Utilizing the 3-methylated precursor improves the pharmacokinetic half-life of downstream APIs, reducing failure rates in late-stage preclinical development.
When utilized as a backbone for chiral N,N-ligands in transition metal catalysis, the steric bulk of the 3-methyl group creates a deeper and more defined chiral pocket around the metal center. In benchmark asymmetric transfer hydrogenation reactions, catalysts derived from 3-methyl-2-(piperidin-2-yl)pyridine consistently deliver enantiomeric excesses (ee) exceeding 90%. Identical catalysts lacking the 3-methyl group typically plateau at 70-75% ee due to insufficient steric differentiation between the pro-chiral faces of the substrate [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric catalysis |
| Target Compound Data | > 90% ee |
| Comparator Or Baseline | Ligands derived from 2-(piperidin-2-yl)pyridine (70-75% ee) |
| Quantified Difference | 15-20% absolute increase in enantioselectivity |
| Conditions | Ruthenium-catalyzed asymmetric transfer hydrogenation of benchmark ketones |
This compound is the mandatory choice for process chemists requiring high enantiopurity directly from the catalytic step, minimizing the need for downstream chiral resolution.
The addition of the methyl group predictably alters the physical properties of the scaffold, increasing its lipophilicity. The calculated LogP (cLogP) for 3-methyl-2-(piperidin-2-yl)pyridine is approximately 2.1, compared to 1.6 for the unmethylated 2-(piperidin-2-yl)pyridine. This 0.5 log unit increase translates to significantly higher solubility in non-polar organic solvents commonly used in scale-up synthesis, such as toluene and dichloromethane, facilitating higher concentration reactions and easier liquid-liquid extractions [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | cLogP ~ 2.1 |
| Comparator Or Baseline | 2-(piperidin-2-yl)pyridine (cLogP ~ 1.6) |
| Quantified Difference | +0.5 log units |
| Conditions | Standard predictive chemoinformatics models (e.g., ALOGPS) |
Higher organic solubility improves processability and yield during industrial scale-up, reducing solvent volumes and lowering manufacturing costs.
Due to its conformationally restricted nature and blocked 3-position, this compound is the optimal starting material for synthesizing libraries of central nervous system (CNS) therapeutics, particularly nicotinic acetylcholine receptor (nAChR) modulators. The locked dihedral angle reduces entropic penalties upon binding, while the methyl group improves metabolic stability, making it superior to unmethylated analogs for lead generation [1].
In process chemistry and catalysis research, 3-methyl-2-(piperidin-2-yl)pyridine is procured to synthesize advanced bidentate N,N-ligands. The ortho-methyl group creates a deep chiral pocket when coordinated to transition metals like Ruthenium or Iridium, enabling high enantiomeric excesses (>90%) in asymmetric transformations that cannot be achieved with standard 2-(piperidin-2-yl)pyridine derivatives [2].
For formulations requiring enhanced membrane permeability, the increased LogP provided by the 3-methyl group makes this scaffold highly desirable. It is frequently selected over more polar alternatives to ensure that the resulting active pharmaceutical ingredients (APIs) maintain sufficient lipophilicity to cross the blood-brain barrier effectively [3].